molecular formula C26H20N2O10 B12783343 5Dzy21CO3L CAS No. 174402-40-5

5Dzy21CO3L

Cat. No.: B12783343
CAS No.: 174402-40-5
M. Wt: 520.4 g/mol
InChI Key: QXKTYTPCXRKYSK-HMEBCMRKSA-N
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Preparation Methods

The synthesis of 5Dzy21CO3L involves multiple steps, including the formation of diazonium salts in an acidic medium and subsequent coupling reactions . Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity. The preparation process may also include purification steps such as recrystallization and chromatography to ensure the compound’s quality.

Chemical Reactions Analysis

5Dzy21CO3L undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.

Mechanism of Action

The mechanism of action of 5Dzy21CO3L involves its interaction with specific molecular targets and pathways . It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

5Dzy21CO3L can be compared with other similar compounds based on its chemical structure and properties . Some similar compounds include those with analogous functional groups or similar molecular frameworks. The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions, making it a versatile compound for various applications.

Properties

CAS No.

174402-40-5

Molecular Formula

C26H20N2O10

Molecular Weight

520.4 g/mol

IUPAC Name

5,21-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-13-oxa-3,23-diazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione

InChI

InChI=1S/C26H20N2O10/c29-7-12-21(32)22(33)23(34)24(37-12)28-19-9(4-2-6-11(19)31)14-16-15(25(35)38-26(16)36)13-8-3-1-5-10(30)17(8)27-18(13)20(14)28/h1-6,12,21-24,27,29-34H,7H2/t12-,21-,22+,23-,24-/m1/s1

InChI Key

QXKTYTPCXRKYSK-HMEBCMRKSA-N

Isomeric SMILES

C1=CC2=C(C(=C1)O)NC3=C4C(=C5C(=C23)C(=O)OC5=O)C6=C(N4[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C(=CC=C6)O

Canonical SMILES

C1=CC2=C(C(=C1)O)NC3=C4C(=C5C(=C23)C(=O)OC5=O)C6=C(N4C7C(C(C(C(O7)CO)O)O)O)C(=CC=C6)O

Origin of Product

United States

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